molecular formula C8H9ClN2O B590659 3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride CAS No. 136283-92-6

3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride

Cat. No.: B590659
CAS No.: 136283-92-6
M. Wt: 184.623
InChI Key: VLNJTKBTGMOMSU-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride” is a chemical compound. It is closely related to "3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid" . It is used for research purposes and is not suitable for use as a medicine, food, or household item .


Synthesis Analysis

The synthesis of pyrazole compounds, including those similar to “this compound”, often involves a [3 + 2] cycloaddition reaction . This reaction involves a silver-mediated process with N-isocyanoiminotriphenylphosphorane as a “CNN” building block and terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also yield a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Functionalization

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a versatile intermediate in the synthesis of pyrazoles with various functionalized substituents. The ability to introduce different groups at the C3 and C5 positions allows for the creation of a wide range of pyrazole derivatives. This adaptability makes it an invaluable compound for the development of ligands with potential applications in catalysis and material science. For instance, the synthesis of pyrazoles featuring a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5 has been reported. These pyrazoles can be further modified to produce derivatives with side chains that act as ligands, which are significant due to their potential to engage in hydrogen bonding depending on the steric environment created by the substituents at C5 (Grotjahn et al., 2002).

Catalysis

This compound has also found applications in catalysis, specifically as a precursor in the synthesis of silica-supported ionic liquid catalysts. These catalysts have been used efficiently for the synthesis of benzo[b]pyran derivatives, showcasing the role of pyrazole derivatives in facilitating diverse chemical transformations. The use of silica-bonded ionic liquid catalysts, derived from pyrazole compounds, for the efficient synthesis of structurally diverse spiro-pyrans, highlights the compound's utility in promoting novel catalytic methodologies (Hasaninejad et al., 2013).

Luminescence and Material Science

The structural framework of this compound allows for the development of compounds with luminescent properties. For example, cyclometalated complexes incorporating pyrazole ligands exhibit blue-light emission, which is essential for applications in optoelectronics and as phosphorescent materials. Such compounds are investigated for their potential in creating efficient blue-light emitters, with their luminescent properties being finely tunable by modifying the pyrazole structure (Arnal et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride are currently unknown. This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be studied. Its molecular weight (166.18 g/mol) and physical form (solid) suggest that it may have suitable pharmacokinetic properties for drug development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is recommended to be stored in a sealed, dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.

Properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNJTKBTGMOMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664686
Record name 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136283-92-6
Record name 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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